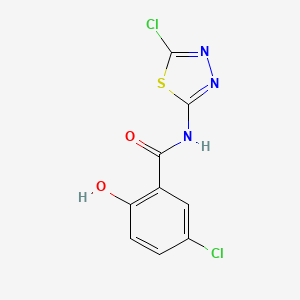
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide typically involves a series of chemical reactions starting from appropriate raw materials. The specific synthetic routes and reaction conditions can be found in scientific literature and patents . Industrial production methods would involve scaling up these laboratory procedures while ensuring safety and efficiency.
Analyse Des Réactions Chimiques
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide is widely used in scientific research, particularly in the field of proteomics . It is used as a biochemical reagent to study protein interactions, functions, and structures. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies on its mechanism of action can be found in scientific literature .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide can be compared with other similar compounds such as:
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound is an organic building block used in the synthesis of glyburide.
This compound: This compound is used in proteomics research.
The uniqueness of this compound lies in its specific chemical structure and its applications in proteomics research .
Propriétés
Formule moléculaire |
C9H5Cl2N3O2S |
|---|---|
Poids moléculaire |
290.13 g/mol |
Nom IUPAC |
5-chloro-N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H5Cl2N3O2S/c10-4-1-2-6(15)5(3-4)7(16)12-9-14-13-8(11)17-9/h1-3,15H,(H,12,14,16) |
Clé InChI |
LZKULBPUTAEGTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



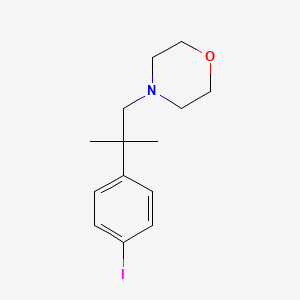

![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)

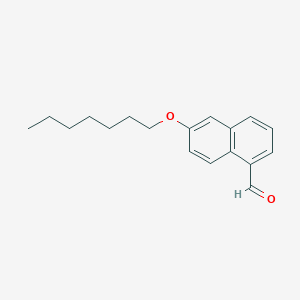
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
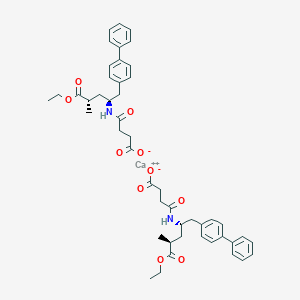
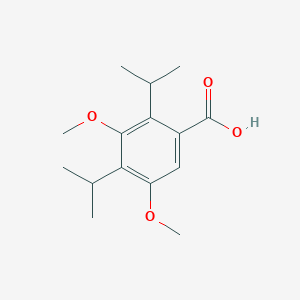
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
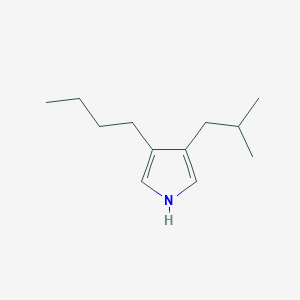
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)


